molecular formula C27H28N6O5 B15108064 2-Imino-1-(3-morpholin-4-yl-propyl)-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (benzo[1,3]dioxol-5-ylmethyl)-amide

2-Imino-1-(3-morpholin-4-yl-propyl)-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (benzo[1,3]dioxol-5-ylmethyl)-amide

Cat. No.: B15108064
M. Wt: 516.5 g/mol
InChI Key: WAMRKZIFRYTXME-UHFFFAOYSA-N
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Description

2-Imino-1-(3-morpholin-4-yl-propyl)-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (benzo[1,3]dioxol-5-ylmethyl)-amide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a morpholine ring, an anthracene core, and a benzo[1,3]dioxole moiety, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 2-Imino-1-(3-morpholin-4-yl-propyl)-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (benzo[1,3]dioxol-5-ylmethyl)-amide involves multiple steps. The synthetic route typically starts with the preparation of the anthracene core, followed by the introduction of the morpholine ring and the benzo[1,3]dioxole moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

2-Imino-1-(3-morpholin-4-yl-propyl)-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (benzo[1,3]dioxol-5-ylmethyl)-amide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Researchers are investigating its potential as a therapeutic agent for treating various diseases due to its unique structure and biological activities.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Imino-1-(3-morpholin-4-yl-propyl)-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (benzo[1,3]dioxol-5-ylmethyl)-amide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 2-Imino-1-(3-morpholin-4-yl-propyl)-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (benzo[1,3]dioxol-5-ylmethyl)-amide include:

    Indole derivatives: These compounds share a similar aromatic structure and are known for their diverse biological activities.

    Imidazole derivatives: These compounds also have a heterocyclic structure and are used in various therapeutic applications.

    Thiadiazole derivatives: These compounds are known for their antimicrobial and anticancer properties.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for a wide range of applications in different fields.

Properties

Molecular Formula

C27H28N6O5

Molecular Weight

516.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C27H28N6O5/c28-24-19(26(34)29-16-18-5-6-21-22(14-18)38-17-37-21)15-20-25(30-23-4-1-2-8-32(23)27(20)35)33(24)9-3-7-31-10-12-36-13-11-31/h1-2,4-6,8,14-15,28H,3,7,9-13,16-17H2,(H,29,34)

InChI Key

WAMRKZIFRYTXME-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCN2C3=C(C=C(C2=N)C(=O)NCC4=CC5=C(C=C4)OCO5)C(=O)N6C=CC=CC6=N3

Origin of Product

United States

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